molecular formula C16H21NO B14383268 1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one CAS No. 88343-22-0

1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one

Cat. No.: B14383268
CAS No.: 88343-22-0
M. Wt: 243.34 g/mol
InChI Key: RRVAHNUJMTXVLU-UHFFFAOYSA-N
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Description

1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a 3-methylbut-2-en-1-yl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with 3-Methylbut-2-en-1-yl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethanone Moiety: The final step involves the acylation of the substituted quinoline with ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of nucleic acids, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one can be compared with other quinoline derivatives:

    Similar Compounds: Quinine, chloroquine, and quinacrine.

    Uniqueness: Unlike other quinoline derivatives, this compound has a unique substitution pattern that may confer distinct biological activities and chemical reactivity.

    Comparison: While quinine and chloroquine are well-known antimalarial agents, this compound is being explored for its broader range of applications, including anticancer and antimicrobial activities.

Properties

CAS No.

88343-22-0

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-[6-(3-methylbut-2-enyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C16H21NO/c1-12(2)6-7-14-8-9-16-15(11-14)5-4-10-17(16)13(3)18/h6,8-9,11H,4-5,7,10H2,1-3H3

InChI Key

RRVAHNUJMTXVLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)N(CCC2)C(=O)C)C

Origin of Product

United States

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